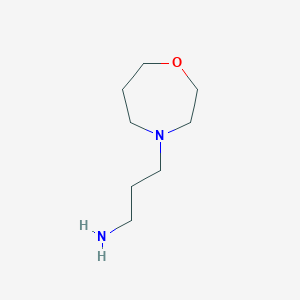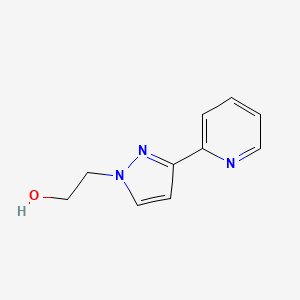
(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride
Übersicht
Beschreibung
(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride is a useful research compound. Its molecular formula is C17H22ClNO and its molecular weight is 291.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization
The compound is extensively used in the synthesis of other chemicals. For instance, it's a precursor in the synthesis of spiroborate esters, which are used to prepare chiral organoboranes and alcohols, crucial for catalysts and amino alcohols synthesis (Stepanenko et al., 2011). It's also utilized in the synthesis of 3,4-disubstituted aminobutanoic acids, which have significant pharmacological activities, notably in neuroscience for conditions like Parkinson's and Alzheimer's diseases (Vasil'eva et al., 2016).
2. Catalytic Applications
The compound has been identified in catalytic processes. For example, it's involved in the calcium-mediated catalytic synthesis of 1-(diorganylamino)-1,4-diphenyl-4-(diphenylphosphanyl)buta-1,3-dienes, illustrating its role in regio- and stereoselective hydrofunctionalization, essential for creating specific molecular configurations (Younis et al., 2016).
3. Structural and Spectroscopic Analysis
(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride is used in the structural and spectroscopic analysis of chemicals. For instance, it's part of the synthesis process of 4-(1-adamantyl)-1-aminobutan-3-one hydrochlorides, and the reactions it undergoes are crucial for understanding chemical structures and reactions (Makarova et al., 2002). Solid-state NMR spectroscopy uses the compound to assign tautomeric forms and proton positions in o-hydroxy Schiff bases, highlighting its role in advanced spectroscopic techniques (Jaworska et al., 2010).
4. Synthesis of Pharmaceutical Intermediates
It serves as a building block in the synthesis of pharmacologically active substances. For instance, it's a precursor in the synthesis of Schiff base organotin(IV) complexes, which exhibit potential as anticancer drugs (Basu Baul et al., 2009). Moreover, it's involved in synthesizing oxazolidinone derivatives, highlighting its utility in creating complex chemical entities for pharmaceutical applications (Mancuso et al., 2018).
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15;/h3-13,16,19H,18H2,1-2H3;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKYWFMBUVMWNG-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733691 | |
| Record name | (2R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56755-20-5 | |
| Record name | (2R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(Methylsulfamoyl)amino]acetic acid](/img/structure/B1429590.png)
![2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1429591.png)
![2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1429592.png)

![[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine](/img/structure/B1429595.png)


![(Z)-1-(hydroxyimino)-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1429598.png)
![4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B1429601.png)

